(4-((3-Bromobenzyl)oxy)phenyl)boronic acid
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Overview
Description
(4-((3-Bromobenzyl)oxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a bromobenzyl group and a boronic acid moiety, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Bromobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 3-bromobenzyl bromide under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the bromobenzyl group. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (4-((3-Bromobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.
Oxidation: The boronic acid moiety can be oxidized to form phenols or quinones under specific conditions.
Substitution: The bromine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or quinones.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(4-((3-Bromobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment, enabling the study of biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable covalent bonds with various substrates.
Mechanism of Action
The mechanism of action of (4-((3-Bromobenzyl)oxy)phenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. The boronic acid moiety can interact with diols or other nucleophiles, forming stable boronate esters. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid reacts with aryl or vinyl halides to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
3-Bromophenylboronic acid: Similar to (4-((3-Bromobenzyl)oxy)phenyl)boronic acid but lacks the benzyl ether linkage.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group on the phenyl ring, making it more reactive towards certain nucleophiles.
Uniqueness: this compound is unique due to the presence of both a bromobenzyl group and a boronic acid moiety. This combination allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations. The ether linkage between the phenyl ring and the bromobenzyl group also provides additional sites for functionalization, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C13H12BBrO3 |
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Molecular Weight |
306.95 g/mol |
IUPAC Name |
[4-[(3-bromophenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BBrO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 |
InChI Key |
QNBVMMHUAFKPHO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)Br)(O)O |
Origin of Product |
United States |
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